molecular formula C23H27N3O7S2 B2787278 Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-63-5

Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2787278
CAS No.: 449769-63-5
M. Wt: 521.6
InChI Key: WAYAFTWVHJRUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate belongs to the tetrahydrothieno[2,3-c]pyridine class of heterocyclic compounds, which are characterized by a fused thiophene-pyridine ring system. The target compound features:

  • 6-acetyl group: Enhances electron-withdrawing effects and influences ring conformation.
  • Ethyl ester at position 3: A common functional group for prodrug strategies or pharmacokinetic optimization.

Synthesis of such derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization of the core scaffold (e.g., reflux with phenylisothiocyanate for thioureido derivatives or solid-phase methods for benzopyran analogs ). Structural characterization often employs X-ray crystallography using programs like SHELX , which aids in determining conformational preferences critical for bioactivity.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S2/c1-3-33-23(29)20-18-8-9-25(15(2)27)14-19(18)34-22(20)24-21(28)16-4-6-17(7-5-16)35(30,31)26-10-12-32-13-11-26/h4-7H,3,8-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYAFTWVHJRUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetyl group at the 6-position enhances the compound's reactivity.
  • Benzamide Formation : The morpholinosulfonyl group is introduced via amide coupling reactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For example:

  • In vitro Studies : Compounds structurally related to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .
CompoundActivity Against E. coliActivity Against S. aureus
Compound AEffective (IC50 = 10 µM)Inactive
Compound BModerate (IC50 = 25 µM)Effective (IC50 = 15 µM)

Cytotoxicity

The cytotoxic potential of this compound has been assessed using human cancer cell lines:

  • HepG2 Cell Line : this compound exhibits promising cytotoxic effects against HepG2 cells with an IC50 value comparable to established anticancer drugs .
CompoundIC50 (µM)Reference
Ethyl Compound12.5
Doxorubicin2.06

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study investigating a series of morpholinosulfonyl derivatives found that compounds with similar structural motifs demonstrated strong binding affinities to bacterial receptors and significant antimicrobial effects .
  • Cytotoxicity Evaluation : In a comparative study against various cancer cell lines including HepG2 and MCF-7, this compound was highlighted for its low IC50 values indicating potent cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of tetrahydrothieno[2,3-c]pyridine derivatives are highly dependent on substituent modifications. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features Synthesis & Activity References
Target Compound 6-acetyl; 2-(4-(morpholinosulfonyl)benzamido); 3-ethyl ester Morpholinosulfonyl enhances solubility; acetyl stabilizes ring conformation. Likely synthesized via amide coupling and sulfonation. Potential antitubulin or receptor modulation.
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-methyl; 2-phenylthioureido; 3-ethyl ester Thioureido group may enable hydrogen bonding. Methyl at 6 reduces steric hindrance. Synthesized via reflux with phenylisothiocyanate in ethanol (62% yield) .
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 6-acetyl; 2-(3,4,5-trimethoxyanilino); 3-methyl ester Trimethoxyphenyl enhances tubulin binding (antitubulin activity, IC₅₀ ~nM range) . Purified via flash chromatography (54% yield). Demonstrated antitubulin activity .
(E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-... ethanol monosolvate 6-benzyl; 2-complex amino-methyleneamino; 3-ethyl ester Intramolecular N–H···S and C–H···N interactions stabilize crystal structure. Crystal structure resolved via X-ray diffraction (monoclinic P21/c space group) .

Key Observations :

This contrasts with the methyl group in , which offers minimal steric bulk. Benzyl (): Introduces aromaticity, possibly enhancing lipophilicity and membrane permeability.

Position 2 Substituents: Morpholinosulfonyl benzamido (target): The sulfonamide group improves water solubility, while morpholine contributes to hydrogen-bonding networks. This differs from trimethoxyanilino in , which is critical for antitubulin activity via hydrophobic interactions with β-tubulin. Phenylthioureido (): The thiourea moiety may act as a hydrogen-bond donor/acceptor, analogous to sulfonamides but with reduced polarity.

Synthetic Strategies :

  • Thioureido derivatives (e.g., ) are synthesized via one-step reflux, whereas antitubulin analogs (e.g., ) require multi-step functionalization and purification.
  • Crystallography (e.g., ) confirms that intramolecular interactions (N–H···S) stabilize active conformations, a feature likely shared by the target compound.

Biological Implications: The trimethoxyphenyl group in is a hallmark of antitubulin agents (e.g., colchicine analogs), suggesting the target compound’s morpholinosulfonyl group could redirect activity toward other targets (e.g., kinase inhibition or GPCR modulation). 2-amino-3-benzoylthiophenes () demonstrate dual allosteric enhancement/competitive antagonism at adenosine receptors, highlighting the scaffold’s versatility. The target compound’s benzamido group may similarly engage in receptor binding.

Table 2: Physicochemical and Pharmacokinetic Inference

Property Target Compound Ethyl 6-methyl-2-(3-phenylthioureido)-... Methyl 6-acetyl-2-(trimethoxyanilino)-...
Solubility High (due to morpholinosulfonyl) Moderate (thiourea) Low (trimethoxyphenyl)
Metabolic Stability Likely high (sulfonamide resistance) Moderate (thiourea susceptibility) Low (ester hydrolysis)
Target Affinity Potential kinase/receptor modulation Undetermined Antitubulin (nanomolar potency)

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) influence yield and purity?

The synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation. Key considerations:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates and stabilize transition states via hydrogen bonding .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Flash chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization from ethanol is used to isolate the final product .
    Methodological Tip : Monitor reaction progress via TLC and HPLC to identify optimal quenching points and minimize impurities .

Basic: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • 1H/13C-NMR : Assign peaks to confirm substituent positions. For example, acetyl protons (~2.0–2.3 ppm) and morpholinosulfonyl groups (δ ~3.5–3.7 ppm for morpholine protons) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm the molecular formula .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic profiling : Measure plasma stability and metabolic clearance (e.g., liver microsome assays) to identify rapid degradation pathways that reduce in vivo efficacy .
  • Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity to intended targets (e.g., kinases or tubulin) and rule off-target effects .
  • Dose optimization : Conduct PK/PD modeling to align in vitro IC50 values with achievable plasma concentrations in vivo .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationship (SAR) studies?

  • X-ray crystallography : Resolve the 3D conformation of the thienopyridine core and substituent orientations to identify critical binding motifs (e.g., hydrogen bonding with the morpholinosulfonyl group) .
  • Docking simulations : Use crystallographic data to model interactions with biological targets (e.g., ATP-binding pockets) and guide analog design .
    Note : SHELXL refinement is preferred for small-molecule structures due to its robust handling of twinning and high-resolution data .

Advanced: What analytical challenges arise in characterizing stereochemical purity, and how can they be addressed?

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) and polar mobile phases .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
  • Controlled synthesis : Use enantiopure starting materials or asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) to minimize racemization .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal toxicity .
  • First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
  • Waste disposal : Follow institutional guidelines for sulfonamide-containing compounds to avoid environmental contamination .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for preclinical studies?

  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug strategies : Modify the ethyl carboxylate group to esterase-labile prodrugs (e.g., phosphonates) for improved membrane permeability .
  • Nanoparticle encapsulation : Use liposomal or polymeric carriers to prolong circulation half-life .

Advanced: What computational tools are effective for predicting metabolic pathways and potential toxic metabolites?

  • In silico metabolism : Use software like MetaSite or GLORY to predict Phase I/II metabolism sites (e.g., oxidation of the thiophene ring or hydrolysis of the acetyl group) .
  • Toxicity alerts : Employ DEREK or ProTox-II to flag structural alerts (e.g., sulfonamide-related hypersensitivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.